molecular formula C11H12BrFO2 B1294262 tert-Butyl 2-bromo-4-fluorobenzoate CAS No. 951884-50-7

tert-Butyl 2-bromo-4-fluorobenzoate

Cat. No.: B1294262
CAS No.: 951884-50-7
M. Wt: 275.11 g/mol
InChI Key: NCGLBILYMNWPMU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

tert-Butyl 2-bromo-4-fluorobenzoate: plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of enzalutamide, an androgen-receptor antagonist . Enzalutamide blocks androgens from binding to the androgen receptor, preventing nuclear translocation and co-activator recruitment of the ligand-receptor complex . This compound interacts with various enzymes and proteins involved in these pathways, including the androgen receptor itself. The nature of these interactions involves binding to the receptor, thereby inhibiting its activity and preventing downstream signaling events .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are primarily observed through its role as an intermediate in the synthesis of enzalutamide. Enzalutamide influences cell function by inhibiting androgen receptor signaling, which is crucial for the growth and survival of prostate cancer cells . This inhibition leads to changes in cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in the induction of tumor cell apoptosis .

Molecular Mechanism

At the molecular level, This compound exerts its effects through its conversion to enzalutamide, which binds to the androgen receptor . This binding prevents the receptor from interacting with androgens, thereby inhibiting its activation and subsequent nuclear translocation . The inhibition of androgen receptor activity leads to decreased expression of androgen-responsive genes, which are essential for the proliferation and survival of prostate cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound are observed over time through its stability and degradation. The compound is stable under standard storage conditions (2-8°C) and is typically stored as a liquid . Long-term effects on cellular function are primarily studied through its role in the synthesis of enzalutamide, with in vitro and in vivo studies showing sustained inhibition of androgen receptor signaling and induction of tumor cell apoptosis .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models, primarily through its conversion to enzalutamide. Studies have shown that enzalutamide exhibits dose-dependent inhibition of androgen receptor signaling, with higher doses leading to more pronounced effects . At very high doses, toxic or adverse effects may be observed, including potential impacts on liver function and overall toxicity .

Metabolic Pathways

This compound: is involved in metabolic pathways related to its conversion to enzalutamide. This conversion involves various enzymes, including those responsible for ester hydrolysis and subsequent modifications . The metabolic flux and levels of metabolites are influenced by the activity of these enzymes, which play a crucial role in the bioavailability and efficacy of enzalutamide .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed primarily through passive diffusion due to its lipophilic nature . It may also interact with specific transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of the compound are influenced by these interactions, affecting its overall bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of This compound and its activity are influenced by its conversion to enzalutamide. Enzalutamide is known to localize primarily in the cytoplasm and nucleus, where it exerts its inhibitory effects on the androgen receptor . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its therapeutic efficacy .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Major Products:

Comparison with Similar Compounds

  • tert-Butyl 4-bromo-2-fluorobenzoate
  • tert-Butyl 2-bromo-4-chlorobenzoate
  • tert-Butyl 2-bromo-4-methylbenzoate

Comparison:

Properties

IUPAC Name

tert-butyl 2-bromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGLBILYMNWPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650492
Record name tert-Butyl 2-bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-50-7
Record name 1,1-Dimethylethyl 2-bromo-4-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-bromo-4-fluorobenzoate
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Synthesis routes and methods

Procedure details

To a suspension of 2-bromo-4-fluoro-benzoic acid (28.5 g, 0.13 mol) in dichloromethane (500 mL) at room temperature was added oxalyl chloride (11.35 mL, 0.26 mmol) followed by DMF (0.05 mL, catalytic, CARE vigorous gas evolution) and the reaction mixture stirred for 3 hours. The reaction mixture was concentrated in vacuo and the residue dissolved in DCM (500 mL) before treatment with a solution of tert-butanol (28.5 g, 0.26 mol) and pyridine (20.5 g, 0.26 mol). The resultant mixture was stirred at room temperature for 3 days before it was diluted with DCM and washed (1M aqueous sodium hydroxide, water, 0.1M aqueous HCl, water) dried (Na2SO4) filtered and concentrated in vacuo to give a yellow oil. The crude oil was subjected to flash chromatography (Si—PPC, gradient 0 to 20% ethyl acetate in cyclohexane) to give the title compound as a colourless oil (15.2 g, 42%). 1H NMR (CDCl3, 400 MHz) 7.76-7.73 (1H, m), 7.37 (1H, dd, J=8.36, 2.53 Hz), 7.05 (1H, ddd, J=8.70, 7.73, 2.53 Hz), 1.60 (9 H, s).
Quantity
11.35 mL
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catalyst
Reaction Step One
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28.5 g
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reactant
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500 mL
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0.05 mL
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reactant
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resultant mixture
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reactant
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28.5 g
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20.5 g
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reactant
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500 mL
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Yield
42%

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